molecular formula C20H24O4 B1216579 Diisoeugenol CAS No. 522-09-8

Diisoeugenol

Cat. No. B1216579
CAS RN: 522-09-8
M. Wt: 328.4 g/mol
InChI Key: QSYFPBASFNGQSF-UHFFFAOYSA-N
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Description

Diisoeugenol is a compound related to isoeugenol . Isoeugenol is a propenyl-substituted guaiacol, a phenylpropanoid that occurs in the essential oils of plants such as ylang-ylang . It is a component of wood smoke and liquid smoke . It can be synthesized from eugenol and has been used in the manufacture of vanillin . It may occur as either the cis (Z) or trans (E) isomer .


Synthesis Analysis

The synthesis of diisoeugenol involves the reduction of the tertiary benzylic hydroxy group of a specific compound followed by the intramolecular Friedel–Crafts reaction . This reaction gives exclusively indane with a specific neolignan structure . Indane is then converted to diisoeugenol .


Molecular Structure Analysis

The molecular structure of diisoeugenol is complex and involves several stereoisomers . The structure is determined through various methods including reduction, intramolecular reactions, and conversions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of diisoeugenol include reduction, intramolecular Friedel–Crafts reactions, and conversions . These reactions are carefully controlled to ensure the correct stereochemistry and structure of the final product .

Scientific Research Applications

Antiplatelet Activity

Diisoeugenol has been found to inhibit platelet aggregation and ATP release in rabbit platelets caused by various agents. It also inhibits thromboxane B2 formation and the formation of inositol monophosphate, suggesting its potential use in treating conditions related to platelet aggregation (Lin, Kuo, Lin, & Teng, 1994).

Anti-Inflammatory Effects

A study on dehydrodiisoeugenol, a dimer of isoeugenol, revealed its ability to inhibit lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages. This highlights its potential as a potent anti-inflammatory agent (Murakami et al., 2005).

Synthesis and Chemical Applications

Diisoeugenol has been synthesized through various methods, including the dimerization of trans-isoeugenol and related styrenes. These syntheses are significant for the large-scale preparation of γ-diisoeugenol and related dihydro(1H)indenes, which are important components in the essential oil of various tropical plants (Kouznetsov & Arenas, 2009).

Photodimerization Studies

Research on the photodimerization of isoeugenol under ultraviolet light has shown that it undergoes dimerization in acetone to produce diisoeugenol and dehydrodiisoeugenol. This reaction represents a new type of photochemical process for the C=C double bond in conjugation with an aromatic ring (Chiang & Li, 1978).

Apoptosis and Cyclooxygenase-2 Inhibition

A comparison of curcumin and its analog, alpha-diisoeugenol, on human leukemia and cancer cells indicated that alpha-diisoeugenol failed to induce apoptosis in either cell type. However, curcumin inhibited lipopolysaccharide-induced COX-2 gene expression in macrophages, suggesting differences in the bioactivity of these compounds (Atsumi et al., 2005).

Gold-Catalyzed Dimerization in Ionic Liquid

A study on gold-catalyzed dimerization of isoeugenol in ionic liquid demonstrated an environmentally friendly, stereoselective synthesis of 1,2,3-trisubstituted 2,3-dihydro-1H-indenes. This process produced diisoeugenol with specific configurations, highlighting its potential in green chemistry applications (Morita et al., 2016).

Skin Sensitization Studies

Research on skin sensitization potency of isoeugenol and its dimers evaluated by local lymph node assay and guinea pig maximization test showed that dimerization of isoeugenol might yield cosmetic ingredients with a lower sensitization risk. This is crucial for developing safer cosmetic ingredients (Takeyoshi et al., 2008).

Biosynthesis of Pseudoisoeugenols

A study on the biosynthesis of pseudoisoeugenols in tissue cultures of Pimpinella anisum revealed a pathway involving the migration of the side chain during the introduction of the OH-2-group. This research provides insights into the biosynthesis of compounds related to diisoeugenol (Martin & Reichling, 1992).

Metabolism Studies

The metabolism of methylisoeugenol in liver microsomes of human, rat, and bovine origin has been studied to understand the formation of reactive intermediary metabolites. This research is vital for assessing the potential toxicity of diisoeugenol derivatives (Cartus et al., 2011).

Quantitative Allergy Assessment

Quantitative aspects of isoeugenol contact allergy were assessed using patch tests and repeated open application tests, providing significant information for the safety assessment of allergens used in cosmetics (Johassen, Andersen, & Menné, 1996).

Radical Scavenging Activity

The formation of dehydrodiisoeugenol from the reaction of isoeugenol with DPPH radical and its role in radical scavenging activity was investigated. This study contributes to understanding the antioxidant properties of isoeugenol derivatives (Bortolomeazzi et al., 2010).

Biotransformation to Vanillin

A study on the biotransformation of isoeugenol to vanillin by a newly isolated Bacillus pumilus strain identified key intermediates and provided a detailed profile of isoeugenol metabolism. This is significant for the production of valuable aromatic compounds (Hua et al., 2007).

Biomarker of Exposure

Research on urinary methyleugenol-deoxyadenosine adduct as a potential biomarker of methyleugenol exposure in rats suggests that this adduct can serve as an effective biomarker for exposure assessment (Feng et al., 2018).

Potential Drug Applications

Isoeugenol ester derivatives were synthesized and characterized for their future applications as bioactive molecules, showing promising antibacterial activity. This research explores the medical applications of isoeugenol derivatives (Gangan, 2022).

Occupational Exposure Biomonitoring

A systematic review on biomonitoring for occupational exposure to diisocyanates, which include diisoeugenol, assessed the biomarkers and matrices used for monitoring, indicating the importance of biomonitoring in occupational health (Scholten et al., 2020).

Hepatic DNA Adduct Formation

A study on the formation of hepatic DNA adducts by methyleugenol in mouse models highlighted the role of specific enzymes in adduct formation, which is crucial for understanding the carcinogenic potential of methyleugenol (Herrmann et al., 2014).

Degradation by Bacillus subtilis

The metabolism of isoeugenol by a newly isolated strain of Bacillus subtilis was studied, revealing a detailed pathway for the degradation of isoeugenol. This research is important for biotechnological applications in flavor production (Zhang et al., 2006).

Cytotoxicity and Radical Intensity Study

A study on the cytotoxicity and radical intensity of eugenol, isoeugenol, and related dimers provided insights into the link between radicals and cytotoxicity, contributing to the understanding of the bioactivity of these compounds (Atsumi et al., 2000).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling diisoeugenol . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-5-13-11(2)20(12-6-7-16(21)18(8-12)23-3)15-9-17(22)19(24-4)10-14(13)15/h6-11,13,20-22H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYFPBASFNGQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C2=CC(=C(C=C12)OC)O)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966574
Record name 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisoeugenol

CAS RN

522-09-8
Record name Diisoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisoeugenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16745
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
T Yamamoto, B Riehl, K Naba, K Nakahara… - Chemical …, 2018 - pubs.rsc.org
A stereoselective and electrocatalytic coupling reaction of isoeugenol has been reported for the first time in a 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)/boron-doped diamond (BDD) …
Number of citations: 42 pubs.rsc.org
T Atsumi, Y Murakami, K Shibuya, K Tonosaki… - Anticancer …, 2005 - ar.iiarjournals.org
… The cytotoxicity of curcumin and α-diisoeugenol against human … In contrast, α-diisoeugenol failed to induce apoptosis in … of curcumin and α-diisoeugenol greater than 10μM. The …
Number of citations: 104 ar.iiarjournals.org
S Fujisawa, Y Murakami - Drug Discovery from Mother Nature, 2016 - Springer
The active components in cloves are eugenol and isoeugenol. Eugenol has recently become a focus of interest because of its potential role in alleviating and preventing chronic …
Number of citations: 75 link.springer.com
Y Murakami, M Shoji, A Hirata, S Tanaka… - Archives of biochemistry …, 2005 - Elsevier
… Thus, we further synthesized dehydrodiisoeugenol and α-diisoeugenol from isoeugenols, and … In contrast, isoeugenol and α-diisoeugenol did not inhibit it. Dehydrodiisoeugenol also …
Number of citations: 104 www.sciencedirect.com
CH Lin, YH Kuo, YL Lin, CM Teng - Journal of pharmacy and …, 1994 - academic.oup.com
… inhibited by diisoeugenol in a concentration-dependent manner. Diisoeugenol also inhibited … The CAMP level of washed platelets was not changed by diisoeugenol. It is concluded that …
Number of citations: 10 academic.oup.com
T Takubo, N Kikuchi, H Nishiwaki… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… (−)-γ-Diisoeugenol 4 was obtained from 18 by the reduction of the hydroxy group (48%, 2 … 5 obtained by methylation of (−)-γ-diisoeugenol 4 was also similar to that of the literature. On …
Number of citations: 1 pubs.rsc.org
A MÜLLER, L TOLDY, G HALMI… - The Journal of Organic …, 1951 - ACS Publications
… mp 115.5 which is definitively different from diisoeugenol diethyl ether. The synthetic product … establishing the stereoisomeric interrelation of synthetic lb and diisoeugenol diethyl ether. …
Number of citations: 11 pubs.acs.org
NJ Cartwright, RD Haworth - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Our failures, mentioned above, to dehydrogenate diisoeugenol dimethyl ether are equally inconsistent with the 1-phenyl-1 : 2 : 3 : 4-tetrahydronaphthalene structure (111) ; the expected …
Number of citations: 1 pubs.rsc.org
LS Smirnova, S Mukhamedova… - Chemistry of Natural …, 1991 - Springer
In order to widen the assortment of dimeric models of lignin, we attempted to synthesize ethylbis (4-hydroxy-3-methoxyphenyl) methane from guaiacylpropan-l-ol and guaiacol by the …
Number of citations: 2 link.springer.com
VV Kouznetsov, DRM Arenas - Tetrahedron Letters, 2009 - Elsevier
… α-Diastereomer of the diisoeugenol and its derivatives exhibit diverse promising biological … Another diisoeugenol isomer with γ-configuration can protect perfumes from deterioration. …
Number of citations: 36 www.sciencedirect.com

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